S trisodium salt

Description

Overview of Multifunctional Trisodium (B8492382) Salt Derivatives

The functionality of trisodium salt derivatives is exceptionally varied, a direct consequence of the diverse nature of the anionic group. For instance, trisodium citrate (B86180), where the anion is derived from citric acid, is widely utilized in the food and beverage industry as a buffering agent, sequestrant, and emulsifier. atamankimya.com It is also employed in medicine as an anticoagulant. nih.gov In contrast, trisodium phosphate (B84403), with the phosphate anion, is a powerful cleaning agent, stain remover, and degreaser. wikipedia.org Another important derivative is trisodium nitrilotriacetate, which serves as a chelating agent and has been considered as a substitute for phosphates in detergents. nih.gov

The following interactive table provides an overview of some common multifunctional trisodium salt derivatives and their key characteristics:

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Key Functions |

| Trisodium Citrate | Na₃C₆H₅O₇ | 258.06 (anhydrous) | Buffering agent, emulsifier, anticoagulant, food additive atamankimya.comnih.govwikipedia.org |

| Trisodium Phosphate | Na₃PO₄ | 163.94 (anhydrous) | Cleaning agent, food additive, stain remover, degreaser wikipedia.org |

| Trisodium Nitrilotriacetate | C₆H₆NNa₃O₆ | 257.08 | Chelating agent, detergent builder nih.gov |

Evolution of Research Perspectives on Trisodium Salt Systems

The scientific understanding and application of trisodium salt systems have evolved significantly over time. Initially, research focused on their fundamental chemical properties and natural occurrences. For example, trisodium citrate was first identified for its role in preventing blood coagulation, a discovery that revolutionized blood transfusion and storage. nih.gov Its application later expanded into the food industry as a safe and effective additive. wikipedia.org

Similarly, trisodium phosphate was historically recognized for its strong alkaline properties, making it a staple in cleaning formulations. wikipedia.org However, with growing environmental concerns regarding phosphate-based detergents, research shifted towards understanding its environmental impact and exploring alternatives like trisodium nitrilotriacetate. nih.gov This evolution reflects a broader trend in chemical research, moving from basic characterization and application to a more nuanced understanding of the environmental and biological interactions of these compounds.

Current Trajectories and Interdisciplinary Significance of Trisodium Salt Research

Current research on trisodium salt compounds is increasingly interdisciplinary, spanning fields such as materials science, nanotechnology, and biomedicine. Scientists are exploring novel applications for these versatile compounds beyond their traditional uses.

In materials science, trisodium citrate is utilized in the synthesis of nanoparticles, where it acts as a capping and reducing agent, controlling the size and stability of the particles. acs.org This has implications for catalysis and the development of new electronic materials. Trisodium phosphate is also being investigated for its potential role in certain chemical reactions and as a component in specialized cements.

In the biomedical field, derivatives of trisodium salts are being explored for their therapeutic potential. For instance, bile acid derivatives, which can exist as sodium salts, are being studied for their role in drug delivery and as therapeutic agents for metabolic diseases. nih.govnih.govfrontiersin.orgmdpi.comresearchgate.net Furthermore, sulfated saponins (B1172615) and heparan sulfate (B86663), which can form trisodium salts, are subjects of intense research for their diverse biological activities, including anticancer and anti-inflammatory properties, and their roles in cell signaling and disease processes. researchgate.netmdpi.comelifesciences.orgnih.govnih.govnih.govnih.govresearchgate.netcabidigitallibrary.org

This interdisciplinary approach is uncovering new functionalities and applications for trisodium salt compounds, highlighting their continued importance in scientific innovation. The table below presents some recent research findings that underscore the interdisciplinary significance of trisodium salt research.

| Research Area | Specific Trisodium Salt Derivative | Finding | Interdisciplinary Field(s) |

| Nanotechnology | Trisodium Citrate | Used in the synthesis of silver-palladium (AgPd) nanoparticles for electrochemical CO₂ reduction. acs.org | Materials Science, Electrochemistry |

| Biomedicine | Trisodium salt of Heparan Sulfate | Investigated for its role in promoting TRAIL-induced tumor cell apoptosis. elifesciences.org | Biochemistry, Oncology |

| Environmental Science | Trisodium Nitrilotriacetate | Studied as a biodegradable chelating agent in various applications. nih.gov | Environmental Chemistry, Toxicology |

| Drug Delivery | Trisodium salts of Bile Acid Derivatives | Explored as enhancers for drug absorption and bioavailability. nih.govresearchgate.net | Pharmacology, Pharmaceutical Science |

Structure

2D Structure

Properties

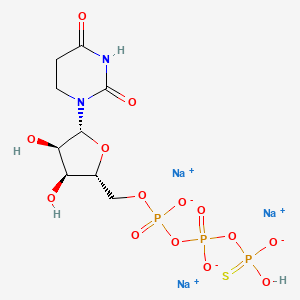

Molecular Formula |

C9H14N2Na3O14P3S |

|---|---|

Molecular Weight |

568.17 g/mol |

IUPAC Name |

trisodium;[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [hydroxy(oxido)phosphinothioyl] phosphate |

InChI |

InChI=1S/C9H17N2O14P3S.3Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(23-8)3-22-26(16,17)24-27(18,19)25-28(20,21)29;;;/h4,6-8,13-14H,1-3H2,(H,16,17)(H,18,19)(H,10,12,15)(H2,20,21,29);;;/q;3*+1/p-3/t4-,6-,7-,8-;;;/m1.../s1 |

InChI Key |

UABJTNBFBFOTEH-LLWADOMFSA-K |

Isomeric SMILES |

C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=S)(O)[O-])O)O.[Na+].[Na+].[Na+] |

Canonical SMILES |

C1CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=S)(O)[O-])O)O.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformation Studies

Development of Novel Synthesis Pathways for Trisodium (B8492382) Salts

The synthesis of trisodium salts often involves multi-step processes, starting with the functionalization of a core molecule, followed by neutralization. Research has focused on improving efficiency, yield, and control over these processes.

Catalytic Process Innovations in Trisodium Salt Production

The introduction of sulfonic acid groups onto aromatic rings is a cornerstone of producing many "S trisodium salt" precursors. Traditional sulfonation often requires harsh conditions, such as the use of fuming sulfuric acid. masterorganicchemistry.com Innovations in catalysis aim to mitigate these challenges.

Recent developments include the use of silica-supported catalysts like SiO2/HClO4 and SiO2/KHSO4, which facilitate the sulfonation of aromatic compounds using sodium bisulfite. researchgate.net These heterogeneous catalysts are reusable and can be employed under solvent-free microwave irradiation, significantly accelerating reaction rates. For instance, reactions that take hours under conventional heating can be completed in minutes with microwave assistance. researchgate.net Another approach involves the use of rhodium carbonyl catalysts to reduce sulfonic acids under carbon monoxide pressure, offering an alternative pathway for manipulating these functional groups. google.com

The electrophilic aromatic sulfonation of benzene (B151609) with sulfur trioxide has been studied using ab initio molecular dynamics simulations, revealing that sulfuric acid can act as a catalyst. nih.gov These computational studies help in understanding the reaction at a molecular level and designing more efficient catalytic systems.

One-Pot Synthesis Techniques for Trisodium Salt Derivatives

One-pot synthesis, where multiple reaction steps are carried out in the same vessel, offers significant advantages in terms of efficiency and waste reduction. A novel one-pot strategy has been developed for preparing sulfonated porous aromatic frameworks (PAFs). rsc.org This method involves pre-crosslinking, deep crosslinking, and subsequent sulfonation in a single pot, ensuring the porous structure remains in a fully swollen state, which enhances the degree of sulfonation. rsc.org This approach yielded a higher sulfur content and surface area compared to conventional post-sulfonation methods. rsc.org

Another innovative one-pot method allows for the synthesis of sulfonamides from unactivated carboxylic acids and amines. nih.govacs.orgacs.org This process uses a copper-catalyzed decarboxylative halosulfonylation to convert aromatic acids into sulfonyl chlorides, which are then aminated in the same pot. nih.govacs.orgacs.org This technique avoids the need to isolate highly reactive sulfonyl chloride intermediates and is applicable to a wide range of substrates. nih.govacs.org While this produces sulfonamides rather than sulfonic acid salts directly, it represents a significant advance in the manipulation of sulfur-containing functional groups that are precursors to "this compound" derivatives.

Stoichiometric Reaction Design for Specific Trisodium Salt Formations

Precise control over the stoichiometry of reactants is crucial for achieving high yields and desired product specificity. In the synthesis of trisodium citrate (B86180), for example, the compound is produced by the complete neutralization of citric acid with a high-purity sodium source like sodium hydroxide (B78521) or sodium carbonate, followed by crystallization. atamankimya.comatamanchemicals.com One study detailed the synthesis of trisodium citrate at room temperature using an excess of sodium hydroxide with ethanol (B145695) as a solvent. sciencepublishinggroup.com Because the reactants are soluble in ethanol while the trisodium citrate product is not, the product conveniently precipitates out of the solution for easy separation. sciencepublishinggroup.com The conversion of citric acid reached over 92% within 30 minutes under these conditions. sciencepublishinggroup.com

In sulfonation reactions, controlling the molar ratio of the sulfonating agent to the organic feedstock is critical to prevent side reactions. chemithon.com For example, in the production of alkyl aryl sulfonates, using oleum (B3057394) (sulfur trioxide in sulfuric acid) requires the mole ratio of free sulfur trioxide per mole of the alkyl aromatic hydrocarbon to be carefully managed to achieve high conversion rates of over 95%. google.com The reversibility of aromatic sulfonation can also be exploited. wikipedia.orglibretexts.org The reaction is favored in concentrated acid, while the reverse reaction (desulfonation) occurs in dilute, hot aqueous acid. wikipedia.orglibretexts.org This allows the sulfonic acid group to be used as a temporary blocking group to direct other electrophilic substitutions to specific positions on an aromatic ring. libretexts.org

Mechanistic Investigations of Trisodium Salt Chemical Reactions

Understanding the reaction mechanisms of trisodium salts is key to optimizing their existing applications and discovering new ones.

Reduction Protocols Involving Trisodium Salts

The reduction of the sulfonic acid group (or its salt form) is a challenging but important transformation. Arenesulfonic acids and their sodium salts can be reduced to the corresponding thiols using a triphenylphosphine-iodine system. oup.com The reaction is thought to proceed via a stepwise deoxygenative reduction. oup.com The presence of electron-donating groups on the aromatic ring was found to facilitate this reduction. oup.com

Another method involves the mechanochemical degradation of aromatic sulfonic acids using strong reducing agents like magnesium or calcium metal. nih.gov This process can lead to either a gradual degradation or a more complete removal of the sulfonic group through a combustion-like reaction, depending on the conditions. nih.gov For industrial applications, processes have been patented for the reduction of sulfonic acids to thiols by heating the acid under carbon monoxide pressure in the presence of a rhodium carbonyl catalyst. google.com

Ligand Role in Coordination Chemistry of Trisodium Salts

The sulfonate groups of "S trisodium salts" can act as ligands, coordinating with metal ions. This behavior is crucial in the formation of coordination polymers and metal-organic frameworks (MOFs). The sulfonate group is a versatile ligand, capable of coordinating through one, two, or three of its oxygen atoms in various simple or bridging arrangements. rsc.org

Studies on uranyl ion complexes with sulfonate-containing ligands, such as sulfobenzoic acids, have shown a delicate balance between the sulfonate group coordinating to the metal ion and participating in hydrogen bonding. rsc.orgrsc.orgdntb.gov.ua In some synthesized complexes, only the carboxylate groups coordinated to the uranyl ion, while the sulfonate groups acted as hydrogen bond acceptors. rsc.orgrsc.org

In other systems, such as those involving a sulfonated monoazo dye, the coordination mode of the ligands dictates the final structure of the d- and f-block metal derivatives. nih.gov For instance, with metals like manganese and cobalt, double-strand chain structures are formed, whereas with silver, a pillared-layer framework is constructed. nih.gov The specific coordination environment around the metal center, such as the distorted octahedral geometry observed in a copper complex with 4,4'-bipyridine (B149096) and monosodium 5-sulfoisophthalate, is determined by the interplay of the different ligands present. acs.org The ability of sulfonated compounds like Bathocuproinedisulfonic acid disodium (B8443419) salt to act as specific chelators for metal ions like copper(I) further highlights their important role as ligands in analytical chemistry. dojindo.comsigmaaldrich.com

Interactive Data Table: Comparison of Synthesis Parameters

Click to view interactive data

Conversion of Trisodium Salts to Other Forms

The chemical utility of trisodium salts is often expanded through their conversion into other salt forms or their corresponding free acids. This transformation is typically achieved by manipulating the pH of the solution. For instance, the trisodium salt of 2,4,6-trimercapto-s-triazine (TMT-Na₃) can be converted to its monosodium salt (TMT-Na₁) or its free acid form (TMT-H₃). quickcompany.ingoogle.comgoogle.com

A common method involves adjusting the pH of a TMT-Na₃ solution. By lowering the pH to a range of 6 to 8, the monosodium salt (TMT-Na₁) precipitates out of the solution. quickcompany.ingoogle.com Further acidification, for example with hydrochloric acid to a pH of 2-4, leads to the precipitation of the free acid, 2,4,6-trimercapto-s-triazine (TMT-H₃). google.com This process is reversible; the free acid can be converted back to the trisodium salt by introducing it into a sodium hydroxide solution. google.com

This principle of pH-dependent conversion is a fundamental concept in the chemistry of polyprotic acids and their salts. The ability to interconvert between these forms is crucial for various applications, allowing for purification, isolation, or the use of the specific form best suited for a particular reaction or formulation. The general concept extends to other compounds, where converting an active pharmaceutical ingredient to a different salt form can optimize its physicochemical properties. researchgate.net

Purification and Isolation Strategies for High-Purity Trisodium Salts

Achieving high purity is a critical step in the production of trisodium salts for specialized applications. Various chromatographic and crystallization techniques are employed to remove impurities and isolate the desired compound.

A notable example is the purification of 1,3,6-pyrenetrisulfonic acid trisodium salt (P3S), a contaminant in the production of the color additive D&C Green No. 8. nih.gov To obtain high-purity P3S for use as a reference material, a technique known as affinity-ligand pH-zone-refining counter-current chromatography is utilized. nih.gov In a specific application of this method, dodecylamine (B51217) was used as a ligand to enable the partitioning of polysulfonated components. nih.gov This process successfully yielded P3S with a purity greater than 99% from a starting material containing approximately 3.5% of the compound. nih.gov

General purification strategies for other trisodium salts, such as trisodium phosphate (B84403), involve dissolution in high-purity water, followed by the addition of chelating agents and other purifying agents to remove specific impurities like heavy metals. google.com Subsequent steps typically include filtration, reduced pressure distillation, cooling for crystallization, and finally, vacuum drying to obtain the purified solid product. google.com

Table 1: Purification of 1,3,6-Pyrenetrisulfonic Acid Trisodium Salt (P3S)

Process Optimization for Scalable Trisodium Salt Production

The transition from laboratory-scale synthesis to large-scale industrial production of trisodium salts necessitates significant process optimization to ensure scalability, efficiency, and cost-effectiveness.

For the production of 2,4,6-trimercapto-s-triazine trisodium salt (TMT-Na₃), the process involves the reaction of cyanuric chloride with sodium hydrosulfide (B80085) (NaSH), sodium sulfide (B99878) (Na₂S), or a mixture of the two in an aqueous medium. quickcompany.ingoogle.com Key parameters that are optimized include temperature and pH. The reaction is typically conducted at temperatures between 20°C and 70°C and a pH of 7 to 11. quickcompany.ingoogle.com Subsequent precipitation of the trisodium salt is achieved by adjusting the pH to ≥ 12 and cooling the mixture to 0°C to 20°C. quickcompany.ingoogle.com

Enhancing Reaction Yield and Selectivity

A critical aspect of process optimization is maximizing the reaction yield and selectivity towards the desired trisodium salt. In the synthesis of TMT-Na₃, a significant improvement in yield is achieved by recovering and recycling materials from the mother liquor. quickcompany.in After the initial precipitation and separation of TMT-Na₃, the mother liquor is treated to precipitate the monosodium salt by adjusting the pH to a range of 6 to 8. quickcompany.in This recovered monosodium salt can then be converted back to the disodium or trisodium salt and reintroduced into the process, increasing the total yield to as high as 92.9% based on the initial cyanuric chloride used. quickcompany.in

General strategies for enhancing selectivity include the careful choice of solvents, which can influence reaction rates and stereoselectivities. nih.gov Furthermore, in heterogeneous catalysis, the engineering of catalyst pores can create nanoenvironments that favor the desired reaction pathways, thereby shifting selectivity. acs.org The optimization of catalyst loading and reaction temperature are also crucial levers for improving reaction yields. nih.gov

Table 2: TMT-Na₃ Production Parameters

Efficiency and Throughput Improvement in Trisodium Salt Synthesis

Improving the efficiency and throughput of trisodium salt synthesis is essential for meeting industrial demand. One of the most significant advancements in this area is the adoption of continuous flow chemistry. acs.org This approach is particularly beneficial for handling hazardous reagents and intermediates, as it minimizes the volume of hazardous material present at any given time. acs.org Continuous flow reactors allow for rapid screening and optimization of reaction parameters, leading to robust and scalable processes. acs.org

For established processes like the production of trisodium phosphate, efficiency has been improved by developing continuous methods that eliminate costly and time-consuming steps such as evaporation. google.com The scalability of production can also be enhanced through solvent-free manufacturing methods, which simplify the process and reduce the environmental impact. oup.com These methods often involve high-shear mixing of dry powder reactants followed by processing to achieve the desired particle characteristics. oup.com

Advanced Spectroscopic and Structural Characterization of Trisodium Salts

Molecular Elucidation via High-Resolution Spectroscopic Techniques

High-resolution spectroscopy offers profound insights into the molecular structure, connectivity, and electronic environment of trisodium (B8492382) salts in various states.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the molecular structure of organic compounds in solution. azolifesciences.comslideshare.net For trisodium salts, ¹H and ¹³C NMR are particularly informative, providing a detailed map of the hydrogen and carbon frameworks of the anion. The number of unique signals in an NMR spectrum corresponds to the number of chemically non-equivalent nuclei, while the chemical shift (δ), reported in parts per million (ppm), reveals the electronic environment of each nucleus. jchps.com Information about adjacent atoms can be gleaned from spin-spin coupling patterns, which cause signals to split. azolifesciences.com In cases of complex spectra with overlapping signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) can be employed to establish connectivity between protons. slideshare.netwpmucdn.com Deuterated solvents are used to avoid interference from the solvent's own protons. azolifesciences.com For instance, in the ¹H NMR spectrum of a synthesized urea (B33335) product, isotopic labeling confirmed that nitrate (B79036) was the exclusive nitrogen source for the synthesis. acs.org

Table 1: Representative ¹H and ¹³C NMR Data for Trisodium Citrate (B86180) in D₂O This table presents hypothetical data for illustrative purposes.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | 2.68 | Doublet | 15.5 | Hₐ of -CH₂- |

| ¹H | 2.51 | Doublet | 15.5 | Hₑ of -CH₂- |

| ¹³C | 179.5 | Singlet | - | Carboxylate Carbon (-COO⁻) |

| ¹³C | 75.8 | Singlet | - | Quaternary Carbon (C-OH) |

| ¹³C | 48.2 | Singlet | - | Methylene Carbon (-CH₂-) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing clues to its structure through fragmentation analysis. wikipedia.org When an organic molecule is introduced into a mass spectrometer, it is ionized to form a molecular ion. libretexts.org The energy of the ionization process can cause this molecular ion to break apart into smaller, charged fragments. wikipedia.orglibretexts.org The resulting fragmentation pattern is a unique fingerprint of the molecule's structure.

For ionic compounds like trisodium salts, soft ionization techniques such as Electrospray Ionization (ESI) are typically used. ESI allows the analysis of polar, non-volatile molecules by creating ions directly from a solution, minimizing fragmentation and often showing a clear pseudomolecular ion, such as [M-3Na+2H]⁻ or [M-2Na+H]⁻ for the anion. uab.edu Tandem mass spectrometry (MS/MS) experiments can be performed to intentionally fragment a selected precursor ion, providing detailed structural information about its connectivity. wikipedia.orggre.ac.uk The study of fragmentation patterns is crucial for confirming molecular structures and identifying unknown substances. researchgate.net

Table 2: Predicted ESI-MS Fragmentation Data for a Representative Trisodium Salt (Trisodium Citrate) This table presents hypothetical data for illustrative purposes in negative ion mode.

| m/z (Negative Mode) | Ion Formula | Identity |

| 189.0 | [C₆H₅O₇]³⁻ + 2H⁺ → [C₆H₇O₇]⁻ | Citrate Anion (Monoprotonated) |

| 171.0 | [C₆H₅O₆]⁻ | Loss of H₂O from [C₆H₇O₇]⁻ |

| 129.0 | [C₅H₅O₄]⁻ | Loss of H₂O and CO₂ from [C₆H₇O₇]⁻ |

| 111.0 | [C₄H₃O₄]⁻ | Decarboxylation of fragment at m/z 171 |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Solution Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within a molecule. It is particularly useful for analyzing compounds containing chromophores, which are functional groups that absorb light. While simple salts may show limited absorption, many organic anions in trisodium salts contain chromophores like carbonyl groups or aromatic rings. psu.edu The technique is highly effective for quantitative analysis, as the amount of light absorbed at a specific wavelength (λmax) is directly proportional to the concentration of the analyte in solution, a relationship described by the Beer-Lambert Law. cuny.edu Studies have used UV-Vis to characterize salts in aqueous solutions, with absorption peaks observed around 270 nm for some salts. psu.edu It can also be employed to monitor chemical composition and oxidation states in molten salt systems. sandia.gov Furthermore, solid-state UV-Vis spectroscopy has been explored as a method to distinguish between salts and cocrystals. nih.gov

Table 3: UV-Vis Absorption Data for an Aqueous Solution of a Trisodium Salt Containing a Carbonyl Chromophore This table presents hypothetical data for illustrative purposes.

| Parameter | Value | Unit | Description |

| λmax | 210 | nm | Wavelength of Maximum Absorbance (n→π* transition) |

| Molar Absorptivity (ε) | 50 | L mol⁻¹ cm⁻¹ | A constant related to the probability of the electronic transition. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. researchgate.net It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz Each functional group has a characteristic range of absorption frequencies, making the IR spectrum a molecular fingerprint. For a trisodium salt of an organic acid, key absorptions would include a strong, broad band for the carboxylate anion (COO⁻) asymmetric stretching vibration, typically found in the 1650-1550 cm⁻¹ region. Other notable peaks would correspond to C-H stretching (around 3000-2850 cm⁻¹) and potentially O-H stretching (a broad band around 3500-3200 cm⁻¹) if hydroxyl groups are present. libretexts.orglibretexts.org

Table 4: Characteristic IR Absorption Frequencies for a Representative Trisodium Salt (Anhydrous Trisodium Citrate) This table presents generalized data based on known functional group frequencies.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| ~3450 | Broad, Medium | O-H Stretch | Hydroxyl Group (-OH) |

| 2980 - 2930 | Weak | C-H Stretch | Aliphatic CH₂ |

| ~1590 | Strong | C=O Asymmetric Stretch | Carboxylate Anion (-COO⁻) |

| ~1420 | Strong | C=O Symmetric Stretch | Carboxylate Anion (-COO⁻) |

| ~1260 | Medium | C-O Stretch | C-OH |

Crystallographic Analysis of Trisodium Salt Solid-State Structures

While spectroscopic methods provide data on molecular connectivity and functional groups, crystallographic techniques yield precise information about the three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction for Anhydrous Forms

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the atomic and molecular structure of a crystalline solid. ub.edu The technique involves irradiating a single crystal with an X-ray beam; the resulting diffraction pattern is a function of the crystal's internal structure. researchgate.net By analyzing the positions and intensities of the diffracted spots, a three-dimensional model of the electron density within the unit cell can be constructed, revealing the precise locations of each atom. ub.edu

For an anhydrous trisodium salt, SCXRD analysis provides unequivocal structural information, including bond lengths, bond angles, and torsion angles of the anion. mdpi.com It also reveals the coordination environment of the sodium cations and illustrates the packing of ions and any intermolecular interactions, such as hydrogen bonds, that stabilize the crystal lattice. whiterose.ac.uk This technique is crucial for identifying different solid forms like polymorphs, which may exhibit different physical properties. americanpharmaceuticalreview.com

Table 5: Illustrative Single-Crystal X-ray Diffraction Data for an Anhydrouthis compound This table presents hypothetical data for illustrative purposes.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 7.87 Å |

| b | 15.97 Å |

| c | 11.98 Å |

| α | 90° |

| β | 100.28° |

| γ | 90° |

| Volume (V) | 1481 ų |

| Z (Molecules per unit cell) | 4 |

Synchrotron X-ray Powder Diffraction for Crystalline Phase Identification

Synchrotron X-ray Powder Diffraction (XRPD) is a powerful, high-resolution technique used for the detailed structural analysis and phase identification of crystalline materials. synchrotron-analysis.ch Unlike laboratory X-ray sources, synchrotron radiation provides a highly collimated, intense, and monochromatic X-ray beam, which results in diffraction patterns with significantly improved signal-to-noise ratio and angular resolution. nih.govaps.org This allows for the precise determination of lattice parameters, space group symmetry, and atomic coordinates, even for complex structures or multi-phase samples. mdpi.com

In the study of trisodium salts, synchrotron XRPD is instrumental in solving crystal structures from powdered samples, which is crucial when single crystals suitable for conventional diffraction are unobtainable. mdpi.com The process involves measuring the diffraction pattern of the powdered sample and then using computational methods, such as Rietveld refinement, to develop and validate a structural model that accurately reproduces the experimental data. nih.govresearchgate.net

A notable example is the structural determination of anhydrous trisodium citrate. Researchers utilized high-resolution synchrotron XRPD data to solve its crystal structure. The resulting Rietveld plot demonstrated an excellent fit between the observed and calculated diffraction patterns, confirming the accuracy of the determined orthorhombic crystal structure. nih.goviucr.org The high quality of the data enabled the identification of the precise atomic arrangement within the unit cell, providing a definitive identification of its crystalline phase. researchgate.net

Analysis of Metal Coordination Environments in Trisodium Salt Complexes

The analysis of metal coordination environments is fundamental to understanding the structural chemistry of trisodium salt complexes. uomustansiriyah.edu.iq A coordination complex consists of a central metal ion surrounded by and bonded to molecules or ions known as ligands. wikipedia.org The number of donor atoms bonded to the central metal ion is the coordination number, which, along with the spatial arrangement of the ligands, defines the coordination geometry (e.g., octahedral, trigonal bipyramidal). chemguide.co.uk

In the context of trisodium salts, this analysis focuses on the sodium (Na⁺) cations. Synchrotron XRPD data, combined with techniques like density functional theory (DFT) for optimization, provides detailed insights into these environments. nih.goviucr.org For instance, the crystal structure of anhydrous trisodium citrate reveals a complex coordination scheme. The asymmetric unit contains three independent sodium cations with distinct coordination environments. nih.govresearchgate.net

Two of the sodium ions are five-coordinate, while the third is six-coordinate. iucr.org The citrate anion acts as a polydentate ligand, chelating to the sodium ions through its carboxylate and hydroxyl oxygen atoms. nih.gov These individual coordination polyhedra ([NaO₅] and [NaO₆]) then share edges and corners to construct a stable, three-dimensional framework. nih.goviucr.orgresearchgate.net The specific coordination numbers, geometries, and bond-valence sums for each sodium ion in the trisodium citrate structure have been precisely calculated from the refined structural data. nih.gov

| Sodium Ion | Coordination Number | Coordination Geometry | Bond-Valence Sum |

|---|---|---|---|

| Na19 | 5 | Irregular | 1.08 |

| Na20 | 6 | Distorted Octahedral | 1.14 |

| Na21 | 5 | Trigonal Bipyramidal | 1.01 |

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are essential for the separation, purification, and analysis of trisodium salts. These methods exploit differences in the physicochemical properties of components within a mixture to achieve separation. The choice of technique depends on the analytical goal, whether it is precise quantification, large-scale purification, or purity verification.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of trisodium salts, offering high resolution, sensitivity, and reproducibility. helixchrom.com Various HPLC modes can be employed depending on the specific properties of the salt.

For polar compounds like many trisodium salts, Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective. lcms.czresearchgate.net In HILIC, a polar stationary phase is used with a mixed aqueous-organic mobile phase. This allows for the retention and separation of polar analytes that are often poorly retained in traditional reversed-phase chromatography. lcms.cz The combination of HILIC with a universal detector, such as an Evaporative Light Scattering Detector (ELSD), is advantageous for analyzing salts that lack a UV chromophore. lcms.cz

Alternatively, mixed-mode chromatography, which combines reversed-phase and ion-exchange properties on a single stationary phase, provides enhanced selectivity for separating ionic and non-ionic species simultaneously. helixchrom.com For certain trisodium salts, specialized reverse-phase columns with low silanol (B1196071) activity can also provide effective separation and quantification. sielc.com These HPLC methods are scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Counter-Current Chromatography for Preparative Separation

Counter-Current Chromatography (CCC) is a preparative liquid-liquid chromatography technique that utilizes two immiscible liquid phases without a solid support. wikipedia.orgaocs.org This eliminates irreversible adsorption of the sample, leading to high recovery rates, making it ideal for the purification of target compounds. wikipedia.org CCC is particularly useful for separating components from complex matrices on a large scale. mdpi.com

A specific application of this technique is the preparative separation of the trisodium salt of 1,3,6-pyrenetrisulfonic acid from the color additive D&C Green No. 8. bohrium.comresearchgate.net In this process, a pH-zone-refining CCC method was developed. The separation relies on the partitioning of the sulfonated compounds into an organic stationary phase, which is enabled by the addition of a hydrophobic counterion (dodecylamine). bohrium.com The mobile phase, an aqueous solution of sodium hydroxide (B78521), is then pumped through the system, allowing for the separation and elution of the target compound. bohrium.com This method successfully isolated the 1,3,6-pyrenetrisulfonic acid trisodium salt at greater than 99% purity, demonstrating the efficacy of CCC for preparative-scale purification of trisodium salts. bohrium.comresearchgate.net

| Parameter | Description |

|---|---|

| Target Compound | 1,3,6-Pyrenetrisulfonic Acid Trisodium Salt |

| Technique | pH-Zone-Refining Counter-Current Chromatography |

| Solvent System | 1-Butanol–Water (1:1) |

| Stationary Phase Additive | Dodecylamine (B51217) (hydrophobic counterion) |

| Mobile Phase | 0.1M Sodium Hydroxide |

| Achieved Purity | > 99% |

Capillary Electrophoresis for Purity Determination

Capillary Electrophoresis (CE) is a high-efficiency separation technique used for the purity determination of a wide range of substances, including ionic compounds like trisodium salts. sciex.com In CE, components of a sample are separated based on their electrophoretic mobility in an electrolyte-filled capillary under the influence of a high voltage. nih.gov The technique offers advantages such as high resolution, short analysis times, and minimal sample consumption. sciex.com

Capillary Zone Electrophoresis (CZE) is a common mode of CE used for purity analysis. mdpi.com For purity determination, the method is optimized to separate the main component from any structurally related impurities. mdpi.com The purity of the main peak can be confirmed using a diode-array detector (DAD), which allows for the comparison of UV spectra across the peak to check for spectral homogeneity. mdpi.com

While extensively used for protein purity analysis, often with sodium salts like sodium dodecyl sulfate (B86663) (SDS) or sodium hexadecyl sulfate (SHS) in the gel buffer, the principles of CE are broadly applicable. google.comnih.gov The addition of salts to the sample can enhance peak stacking and improve separation efficiency. nih.gov The development of a validated CZE method allows for the precise and reliable determination of the purity of a trisodium salt and the quantification of any related impurities. mdpi.com

Solution Phase Behavior and Interfacial Phenomena of Trisodium Salts

Aqueous Solution Dynamics and Ion Solvation Investigations

The study of aqueous solution dynamics provides fundamental insights into solute-solvent and solute-solute interactions, which dictate the macroscopic properties of the solution. For trisodium (B8492382) salts, these investigations often involve analyzing how the ions influence the structure of water and interact with other dissolved species.

For instance, studies on aqueous solutions of trisodium citrate (B86180) have been conducted to understand its interactions with other molecules like caffeine (B1668208). ijsr.netijsr.netresearchgate.net By measuring density and ultrasonic velocity, researchers can calculate apparent molar volumes and compressibilities. ijsr.netijsr.net The concentration dependence of these properties allows for the determination of partial molar properties. ijsr.netijsr.net An increase in specific acoustic impedance (Z) with rising concentrations of both caffeine and trisodium citrate suggests significant molecular interactions between them. ijsr.net

Similarly, investigations into the volumetric and acoustic characteristics of trisodium EDTA in aqueous mixtures with glycols (like ethylene (B1197577) glycol, diethylene glycol, and triethylene glycol) have been performed at various temperatures. researchgate.netacs.org These studies determine limiting apparent molar volumes and limiting partial molar isentropic compression to understand the molecular interactions and structural differentiation within the mixture. acs.org The data reveals that in water-rich mixtures, a hydrophobic hydration process of the glycols becomes apparent. acs.org

Table 1: Investigated Properties of Trisodium Salts in Aqueous Solutions

| Property | Description | Significance |

|---|---|---|

| Apparent Molar Volume (Vϕ) | The volume occupied by one mole of the solute when it is added to a large volume of the solvent. | Provides information about solute-solvent interactions. |

| Partial Molar Volume (Vϕ⁰) | The change in the total volume of a solution when one mole of a component is added, at constant temperature and pressure. | Reflects the intrinsic volume of the ion and its effect on the solvent structure. |

| Apparent Molar Isentropic Compression (Kϕ,s) | A measure of the compressibility of the solution attributed to the solute. | Indicates the resistance of the solution to compression, related to ion solvation. |

| Partial Molar Isentropic Compression (Kϕ,s⁰) | The contribution of the solute to the total isentropic compressibility of the solution at infinite dilution. | Reveals details about the hydration shell of the ions. |

| Specific Acoustic Impedance (Z) | The product of the density and ultrasonic velocity of the solution. | Changes in this value indicate significant alterations in molecular interactions. ijsr.net |

This table is interactive. You can sort and filter the data.

The interaction between trisodium salts and ionic liquids (ILs) in aqueous solutions is a growing area of research. ILs, which are salts with melting points below 100 °C, are known for their unique properties and their ability to interact with other solutes. nih.govjscimedcentral.com The study of ternary systems composed of a trisodium salt, an ionic liquid, and water helps in understanding the competing interactions among the components. researchgate.net

Research has explored the inter-ionic interactions of imidazolium-based ionic liquids with aqueous solutions of trisodium citrate through volumetric, acoustic, and FTIR routes. researchgate.net These studies analyze how the addition of the trisodium salt affects the properties of the ionic liquid solution. The results are often interpreted in terms of the competing patterns of interactions prevailing in the mixtures. researchgate.net The presence of different ions can lead to the formation of aggregates or specific ion-pair clusters. nih.gov Theoretical calculations and molecular dynamics simulations are also employed to understand the influence of the solvent on the interaction energies between the ions. researchgate.net These studies show that the dielectric constant of the solvent has a remarkable influence on the interactions. researchgate.net

Complexation and Chelation Chemistry of Trisodium Salts

Trisodium salts, particularly those derived from chelating agents like EDTA, exhibit rich complexation and chelation chemistry. Chelation involves the formation of multiple coordination bonds between an organic molecule (the chelator) and a central metal ion. nih.gov

Certain trisodium salts are effective chelating agents for heavy metals. nih.gov For example, the trisodium salt of ethylenediaminetetraacetic acid (Trisodium EDTA) is used in chelation therapy to bind to toxic metal ions, forming stable, water-soluble complexes that can be excreted from the body. nih.govriordanclinic.orgclevelandclinic.org The effectiveness of a chelating agent is partly determined by its ability to mobilize metals from tissues and form a stable complex that can be transported for excretion. nih.gov

The mechanism of chelation involves the ligand's donor atoms forming multiple coordination bonds with the metal ion. nih.gov The stability of the resulting metal-chelate complex is crucial. For instance, in the treatment of lead poisoning, the calcium salt of EDTA is often used, where lead displaces the less tightly bound calcium from the chelate. nih.gov Hydrophilic chelators are effective at promoting renal excretion of metals, but may be less effective at accessing intracellular metals. nih.govresearchgate.net The selectivity of the chelator is also important to avoid the depletion of essential metals from the body. researchgate.net

Trisodium salts of ligands like citrate and EDTA readily form coordination complexes with transition metal ions. libretexts.orgnih.govwikipedia.org Transition metals are elements in the d-block of the periodic table that can form compounds in multiple oxidation states and bind to various ligands to form often colored coordination complexes. wikipedia.org

The geometry of these complexes, which can be tetrahedral, square planar, or octahedral, is determined by the coordination number of the metal and the nature of the ligand. libretexts.org Polydentate ligands, which have more than one donor atom, form chelates. libretexts.org For example, the citrate ion can act as a polydentate ligand, coordinating to a metal ion through its carboxylate and hydroxyl groups. The study of these coordination compounds is important in fields like catalysis and materials science. nih.gov The structure and stability of these complexes can be investigated in various media, including fused salt solutions at high temperatures. osti.gov Modern research also focuses on designing scorpiand-like ligands that combine the preorganization of macrocycles with the flexibility of linear ligands to coordinate with transition metal ions. mdpi.com

Interactions with Biological Macromolecules and Cellular Components

The interactions between trisodium salts and biological macromolecules such as proteins, lipids, and carbohydrates are fundamental to many biological processes and technological applications. nih.gov These interactions can be influenced by factors like electrostatic forces and hydrophobic effects. nih.gov

Trace elements, which are often managed in biological systems through chelation, are crucial for vital processes as they bind to molecules on cell membranes or are incorporated into enzymes. woarjournals.org The interaction of ions with biological macromolecules can influence their structure and function. nih.govwoarjournals.org For example, surfactants, which share some characteristics with the dissociated ions of salts in solution, can promote the formation of helical structures in some proteins. nih.gov

In the context of actinides, their behavior in biological systems is heavily dependent on their affinity for specific biological ligands, which affects their sequestration in cellular compartments. nih.gov The presence of synthetic chelating agents like DTPA (a polyamino carboxylic acid similar in function to EDTA) can significantly increase the transfer and elimination of actinides by forming stable complexes. nih.gov Studies using acellular assays help to understand these interactions by mimicking the biological environment and observing the transfer of metal-ligand complexes. nih.gov The interaction of ions with cellular components is also relevant in fields like electrochemistry, where the pore structure of materials can influence the distribution and interaction of reactants like CO2 and nitrates, a process in which salts like trisodium citrate are sometimes used. acs.org

Table 2: Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| Adenine | |

| Ala | |

| Aluminum | |

| Ammonium Sulfate (B86663) | |

| Arsenic | |

| Asp | |

| Cadmium | |

| Caffeine | |

| Calcium Chloride Hydrate | |

| Carbon Dioxide | |

| Chloroform | |

| Cobalt | |

| Copper | |

| D-ribose | |

| Diethylene Glycol | |

| Dimethyl Sulfoxide | |

| DPPC | |

| DTPA (Diethylenetriaminepentaacetic acid) | |

| EDTA (Ethylenediaminetetraacetic acid) | |

| Ethylene Glycol | |

| Glycine | |

| Iron | |

| Lead | |

| Magnesium | |

| Manganese | |

| Mercury | |

| Methanol | |

| NAG3 | |

| N,N'-diacetyl-chitobiose | |

| N,N',N''-triacetyl-chitotriose | |

| Asn | |

| Nickel | |

| p-terphenyl | |

| Platinum | |

| Polyethylene Glycol | |

| Potassium Bicarbonate | |

| Potassium Hydroxide (B78521) | |

| Potassium Nitrate (B79036) | |

| Salicylic Acid | |

| Sodium 2,3-dimercaptopropane 1-sulfonate (DMPS) | |

| Sodium Citrate | |

| Sodium Nitroprusside Dihydrate | |

| Sulfuric Acid | |

| Triethylene Glycol | |

| Trisodium Citrate | |

| Trisodium EDTA | |

| Trp |

This table is interactive. You can sort and filter the data.

Studies on Membrane-Associated Protein Interactions

Trisodium salts of sulfonated organic molecules can significantly influence the interactions of proteins with biological membranes. These salts, possessing anionic sulfonate (SO₃⁻) head groups, primarily modulate the electrostatic forces that govern the association of peripheral proteins with the lipid bilayer. The negatively charged sulfonate groups can compete with the anionic phospholipid headgroups on the membrane surface for binding to positively charged domains on proteins.

Lipid Studies and Emulsification Mechanisms

In lipid systems, trisodium salts of sulfonated compounds function as effective anionic surfactants, facilitating the formation and stabilization of emulsions. Emulsions are metastable mixtures of immiscible liquids, such as oil and water, where one liquid is dispersed as droplets within the other. researchgate.net A trisodium sulfonate, with its amphiphilic nature, preferentially adsorbs at the oil-water interface.

The emulsification mechanism involves a significant reduction of the interfacial tension between the lipid (oil) and aqueous phases. The hydrophobic portion of the sulfonate molecule orients itself into the lipid droplet, while the hydrophilic trisodium sulfonate head group remains in the aqueous phase. This arrangement creates a protective interfacial film around the lipid droplets. This film serves two primary stabilizing functions:

Steric Hindrance: The physical barrier of the adsorbed surfactant layer prevents lipid droplets from coming into direct contact and coalescing.

Electrostatic Repulsion: The anionic sulfonate head groups impart a negative surface charge to the lipid droplets. The resulting electrostatic repulsion between droplets prevents them from aggregating, thereby ensuring the kinetic stability of the emulsion. researchgate.net

Colloidal and Supramolecular Assembly Studies

The self-assembly of trisodium salts into complex structures is fundamental to their application in nanotechnology and analytical sciences.

Micelle Formation and Biosensor Development

Trisodium salts of long-chain sulfonated alkanes are classic examples of anionic surfactants that spontaneously self-assemble in aqueous solutions. researchgate.net Below a specific concentration, the surfactant exists as individual molecules (monomers). However, once the concentration exceeds the critical micelle concentration (CMC), these monomers aggregate to form micelles. mdpi.com In a conventional micelle, the hydrophobic tails cluster together to form a core that is shielded from the aqueous environment, while the hydrophilic sulfonate head groups form a shell at the micelle-water interface. mdpi.comnih.gov

The formation of these micellar structures is a key principle in the development of certain biosensors. Micelles can create unique, non-polar microenvironments within a bulk aqueous solution. This property can be exploited to:

Enhance Solubility: Solubilize hydrophobic analytes, making them accessible for detection.

Catalyze Reactions: Concentrate reactants within the micellar volume, potentially increasing reaction rates for detection assays.

Modify Sensor Surfaces: Adsorb onto electrode or sensor surfaces to create a functionalized film that can selectively bind target molecules or facilitate electrochemical signal transduction.

The CMC is a crucial parameter, as it defines the operational concentration range for surfactant-based biosensor applications. researchgate.net For bile salts, which feature a sulfonate group, the aggregation process is gradual, and their structure gives them a higher charge density compared to conventional surfactants. nih.gov

Nanoparticle Synthesis through Reduction Protocols

In the field of nanomaterials, Trisodium Citrate is a cornerstone reagent for the synthesis of metallic nanoparticles, particularly gold (Au) and silver (Ag), through chemical reduction. beloit.edunih.gov In this context, it serves a dual role as both a mild reducing agent and a stabilizing (capping) agent. beloit.eduacs.org

The synthesis is typically performed in a boiling aqueous solution of a metal salt precursor, such as tetrachloroauric acid (HAuCl₄) or silver nitrate (AgNO₃). wisc.eduresearchgate.net Upon addition of trisodium citrate, the citrate ions reduce the metal cations (e.g., Au³⁺ to Au⁰). beloit.edunih.gov The newly formed metal atoms then act as nucleation sites. Subsequent reduction of metal ions on the surface of these nuclei leads to particle growth. wisc.edu

Crucially, the citrate anions also adsorb onto the surface of the growing nanoparticles. wisc.edu This creates a layer of negative charge, which induces electrostatic repulsion between the particles, preventing them from aggregating and ensuring the formation of a stable colloidal suspension. beloit.eduwisc.edu The concentration of trisodium citrate is a key parameter for controlling the final size of the nanoparticles; a higher ratio of citrate to metal precursor generally leads to the formation of smaller nanoparticles due to more efficient stabilization of a larger number of nuclei. scispace.com

Table 1: Effect of Trisodium Citrate (TSC) Concentration on Silver Nanoparticle (AgNP) Size

| TSC Concentration (%) | Resulting AgNP Size (nm) | Reference |

| 0.5% | 49.51 | scispace.com |

| 1.5% | 21.87 | scispace.com |

Table 2: Effect of Reagent Mass Ratio on Gold Nanoparticle (AuNP) Synthesis

| Mass Ratio (Trisodium Citrate : HAuCl₄) | Reaction Time (min) | Average AuNP Diameter (nm) | Reference |

| 1.5 : 1 | 10 | 33.08 | nih.gov |

| 1.5 : 1 | 70+ | ~38 | nih.gov |

| > 1.5 : 1 | 10 | Size decreases | nih.gov |

Mechanistic Studies in Biological Systems Utilizing Trisodium Salts

Enzyme Inhibition and Activation Mechanisms

Trisodium (B8492382) salts are pivotal in the mechanistic study of enzymes, serving as inhibitors, activators, or critical components of assay systems to elucidate enzymatic function.

Squalene (B77637) synthase (SQS) is a critical enzyme in the cholesterol biosynthesis pathway, catalyzing the first committed step toward sterol formation. nih.govresearchgate.net Inhibition of this enzyme is a key area of research. Specific bisphosphonate derivatives in the form of trisodium salts have been identified as potent and selective inhibitors of SQS. researchgate.net

One such compound, 5-(N-[2-butenyl-3-(2-methoxyphenyl)]-N-methylamino)-1,1-penthylidenebis(phosphonic acid) trisodium salt, demonstrates highly effective inhibition of squalene synthase activity. researchgate.net By blocking the enzyme, this trisodium salt prevents the conversion of farnesyl diphosphate (B83284) into squalene, thereby halting the downstream synthesis of cholesterol. nih.gov This targeted inhibition makes such compounds valuable for studying the regulation of the sterol biosynthesis pathway and the physiological consequences of its disruption. researchgate.net Another class of potent SQS inhibitors, the squalestatins (also known as zaragozic acids), are complex molecules containing a tricarboxylic acid core, which are highly active as inhibitors. mdpi.commdpi.comnih.gov Squalestatin 1, for example, is a powerful inhibitor of SQS, with research showing 50% inhibition of enzyme activity at nanomolar concentrations. mdpi.com

| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| 5-(N-[2-butenyl-3-(2-methoxyphenyl)]-N-methylamino)-1,1-penthylidenebis(phosphonic acid) trisodium salt | Squalene Synthase | 3.6 nM | researchgate.net |

| Squalestatin 1 (Zaragozic Acid A) | Squalene Synthase | 12 ± 5 nM | mdpi.com |

The measurement of lipase (B570770) and esterase activity is fundamental to understanding lipid metabolism. Trisodium citrate (B86180) is frequently used in the design of assay systems for these enzymes, not merely as a buffering agent but for its specific chemical properties. mdpi.com Lipases, which hydrolyze triglycerides, often require divalent cations like calcium (Ca²⁺) for optimal activity or stability. nih.gov

Trisodium citrate functions as a calcium-chelating agent. sigmaaldrich.commdpi.com In mechanistic studies, its inclusion in an assay can be used to probe the calcium dependence of a lipase. By chelating available Ca²⁺ ions, trisodium citrate can inhibit Ca²⁺-dependent lipases, allowing researchers to differentiate them from enzymes that are not reliant on this cofactor. Furthermore, in certain assay formats, the fatty acids produced by lipase activity can precipitate with calcium ions, leading to turbidity and inaccurate measurements. The chelating action of trisodium citrate prevents this precipitation, ensuring the reaction medium remains clear and the results of spectrophotometric or titrimetric assays are reliable.

Uridine-5'-triphosphate (UTP) is a crucial precursor for the synthesis of RNA and acts as an energy source and signaling molecule in various metabolic reactions. nih.govresearchgate.net For in vitro studies of UTP-dependent enzymes, such as RNA polymerases or UDP-glucose pyrophosphorylase, a stable and soluble source of the substrate is required.

UTP is commonly supplied for these biochemical assays as a trisodium salt. nih.gov The salt form ensures solubility and stability in aqueous buffer systems, allowing for precise concentration control in kinetic experiments. For example, a highly sensitive assay for measuring UTP relies on the UTP-dependent enzymatic conversion of [¹⁴C]-glucose-1-phosphate to [¹⁴C]-UDP-glucose by UDP-glucose pyrophosphorylase. In such studies, UTP trisodium salt serves as the limiting substrate whose conversion is measured, enabling the precise characterization of the enzyme's activity and mechanism.

Modulation of Metabolic Pathways by Trisodium Salts

Trisodium salts, particularly trisodium citrate, are instrumental in studying the regulation and modulation of central metabolic pathways due to the key role of the citrate molecule.

The Tricarboxylic Acid (TCA) cycle is a central hub of cellular metabolism, responsible for the oxidation of acetyl-CoA to generate ATP and metabolic precursors. Citrate is the first intermediate of this cycle, formed by the condensation of acetyl-CoA and oxaloacetate.

In metabolic research, trisodium citrate is used as an exogenous source of citrate to study its effects on the TCA cycle. By supplying citrate, researchers can investigate metabolic flux through the cycle and examine its regulatory roles. For instance, citrate acts as an allosteric inhibitor of phosphofructokinase, a key enzyme in glycolysis, creating a feedback loop that slows the production of pyruvate (B1213749) and acetyl-CoA when TCA cycle intermediates accumulate. Studies have utilized exogenous citrate to explore how supplementing a TCA cycle intermediate can impact cellular energy status and alleviate dysfunction in pathological states.

Both fatty acid and cholesterol biosynthesis are anabolic pathways that require a source of acetyl-CoA in the cytoplasm. mdpi.com However, acetyl-CoA is primarily generated within the mitochondria and cannot directly cross the mitochondrial membrane. nih.gov

The cell overcomes this barrier using a citrate shuttle. Citrate, produced in the mitochondria, is transported to the cytoplasm, where it is cleaved by the enzyme ATP-citrate lyase to yield acetyl-CoA and oxaloacetate. This cytosolic acetyl-CoA is the direct precursor for both fatty acid and cholesterol synthesis. nih.gov In vitro studies of these pathways heavily rely on trisodium citrate as the source of this essential precursor. Furthermore, citrate acts as a key allosteric activator of acetyl-CoA carboxylase, the rate-limiting enzyme in fatty acid synthesis. mdpi.com High cytosolic citrate levels signal an energy-replete state, promoting the conversion of excess acetyl-CoA into fatty acids for storage.

| Metabolic Pathway | Key Enzyme Affected | Mechanism of Modulation | Reference |

|---|---|---|---|

| Glycolysis | Phosphofructokinase | Allosteric Inhibition | |

| Fatty Acid Synthesis | Acetyl-CoA Carboxylase | Allosteric Activation | mdpi.com |

| Fatty Acid & Cholesterol Synthesis | ATP-Citrate Lyase | Substrate Provision (source of cytosolic Acetyl-CoA) |

Epigenetic Modifications and Metabolic Regulation Studies

The interplay between cellular metabolism and epigenetic regulation is a fundamental area of research. Certain trisodium salts of key metabolic intermediates have been instrumental in elucidating these connections.

Trisodium Citrate: Citrate, a central molecule in the Krebs cycle, links cellular energy metabolism with epigenetic control of gene expression. mdpi.com As a key metabolic node, citrate produced in the mitochondria can be transported to the nucleus. There, it serves as the precursor for acetyl-CoA, the essential acetyl group donor for histone acetylation—a primary epigenetic mark associated with active gene transcription. Furthermore, citrate can be converted to α-ketoglutarate, which is a crucial cofactor for enzymes that mediate DNA and histone demethylation, including ten-eleven translocation (TET) proteins and Jumonji C domain-containing histone demethylases (JHDMs). mdpi.com Studies have shown that inhibiting the mitochondrial citrate transporter affects osteogenic differentiation in mesenchymal stem cells by reducing cellular citrate levels and altering the epigenetic landscape. mdpi.com This highlights the role of mitochondrial metabolites like citrate in orchestrating cell fate through epigenetic remodeling. Recent therapeutic hypotheses propose that administering citrate could reinforce epigenetic drug therapies in cancer by modulating cellular ATP production and promoting apoptosis. nih.gov

Trisodium Phosphate (B84403): Inorganic phosphate is a ubiquitous anion that participates in core metabolic pathways, including the Krebs cycle and oxidative phosphorylation, which are essential for the synthesis of adenosine (B11128) triphosphate (ATP). wikipedia.orgmdpi.com Trisodium phosphate has been investigated as a nutritional supplement to enhance exercise performance, with proposed mechanisms including the increased availability of phosphate for more rapid ATP and phosphocreatine (B42189) restoration in muscle tissue. nih.gov Phosphate is also integral to intracellular signaling, as protein phosphorylation and dephosphorylation are primary mechanisms for controlling enzyme activity and signal transduction. mdpi.com It also plays a role in regulating hormones involved in mineral metabolism, such as parathyroid hormone, demonstrating its importance in systemic metabolic regulation. healthline.com

Receptor Binding and Signal Transduction Investigations

Trisodium salts of nucleotide analogs are invaluable for studying purinergic receptors, a family of receptors activated by extracellular nucleotides like ATP and ADP. These compounds allow for precise activation of specific receptor subtypes, enabling the dissection of their downstream signaling pathways.

Several trisodium salts of adenosine and uridine (B1682114) derivatives have been characterized as potent and selective agonists for P2Y receptors, a class of G protein-coupled purinergic receptors. The sulfur-containing ("-thio") analogs are often more resistant to enzymatic degradation by ectonucleotidases than their natural counterparts, making them particularly useful in experimental settings.

Key examples include:

2-Methylthioadenosine diphosphate trisodium salt (2-MeS-ADP): A potent agonist with high affinity for the P2Y₁, P2Y₁₂, and P2Y₁₃ receptor subtypes. tocris.comrndsystems.com It is widely used to study platelet aggregation and neuronal functions mediated by these receptors. tocris.com

MRS 2693 trisodium salt: This compound is a highly selective agonist for the P2Y₆ receptor, with an EC₅₀ value of 15 nM, and shows no significant activity at other P2Y subtypes. rndsystems.com Its selectivity makes it an excellent tool for isolating the specific functions of the P2Y₆ receptor.

α,β-Methyleneadenosine 5'-triphosphate trisodium salt: An ATP analog that acts as a non-selective P2 purinoceptor agonist. rndsystems.comabcam.com Its resistance to hydrolysis makes it useful for prolonged receptor stimulation in various tissues.

2-ThioUTP (tetrasodium salt): While typically supplied as a tetrasodium (B8768297) salt, this sulfur-containing UTP analog is a potent and selective agonist for P2Y₂ receptors, and to a lesser extent P2Y₄ and P2Y₆ receptors, making it highly relevant for studying pyrimidine-sensitive purinergic signaling. tocris.com

Table 1: Purinergic Receptor Agonists (Trisodium Salts) and Their Targets

| Compound Name | Target Receptor(s) | Key Characteristics |

|---|---|---|

| 2-Methylthioadenosine diphosphate trisodium salt | P2Y₁, P2Y₁₂, P2Y₁₃ | Potent, selective agonist; used in platelet studies. tocris.comfishersci.com |

| MRS 2693 trisodium salt | P2Y₆ | Highly selective agonist (EC₅₀ = 15 nM). rndsystems.com |

| α,β-Methyleneadenosine 5'-triphosphate trisodium salt | Non-selective P2 | ATP analog resistant to hydrolysis. rndsystems.combio-techne.com |

By activating specific purinergic receptors, trisodium salt agonists have helped delineate the intracellular signaling cascades they control. The binding of these agonists to their G protein-coupled receptors initiates a cascade of events that modulates the activity of various effector enzymes and second messengers.

Research using these compounds has revealed the following pathways:

ERK1/2 Pathway: Activation of the P2Y₆ receptor by MRS 2693 trisodium salt has been shown to stimulate the anti-apoptotic Extracellular signal-regulated kinase (ERK1/2) pathway. medchemexpress.cominvivochem.com This activation contributes to its cytoprotective effects in skeletal muscle cells. invivochem.com

NF-κB Pathway: In the same system, MRS 2693 was found to attenuate the activation of the pro-inflammatory transcription factor NF-κB, which is typically induced by signals like TNFα. medchemexpress.cominvivochem.com

Adenylyl Cyclase Inhibition: Agonists for Gαi-coupled receptors, such as 2-MeS-ADP at the P2Y₁₂ receptor, lead to the inhibition of adenylyl cyclase. tocris.comrndsystems.com This decreases the intracellular concentration of cyclic AMP (cAMP), a critical second messenger that regulates a wide array of cellular processes, including platelet activation. tocris.com α,β-Methyleneadenosine 5'-triphosphate has also been identified as a competitive inhibitor of adenylate cyclase. rndsystems.comabcam.com

Table 2: Signaling Pathways Modulated by Trisodium Salt Agonists

| Compound Name | Target Receptor | Downstream Signaling Pathway | Cellular Effect |

|---|

Molecular Biology Applications and Cellular Assays

While specific trisodium salts are not primarily known as reagents for direct RNA analysis, the principles of their action and their chemical nature as nucleotide analogs are highly relevant to the study of RNA synthesis, metabolism, and gene expression.

RNA synthesis is catalyzed by RNA polymerases, which use nucleotide triphosphates (NTPs) as substrates. The study of the complex processes of RNA synthesis, processing, and turnover often relies on the use of modified nucleotide analogs. Trisodium salts of NTP analogs, such as UTPγthis compound (a hydrolysis-resistant analog of UTP), are valuable tools. wikipedia.org Although primarily used in receptor studies, their resistance to enzymatic cleavage allows them to act as inhibitors or probes for enzymes that bind or hydrolyze NTPs, such as RNA helicases and polymerases. nih.gov By using such stable analogs, researchers can trap enzymes in specific conformational states or investigate the role of NTP hydrolysis in RNA metabolism, which includes pre-mRNA splicing, RNA transport, and degradation. nih.govresearchgate.net

Gene expression analysis is a common downstream application used to understand the ultimate biological impact of activating the signaling pathways discussed previously. For instance, following treatment of cells with a P2Y receptor agonist like MRS 2693 trisodium salt, researchers often use transcriptomic techniques like RNA-sequencing to identify which genes are up- or down-regulated as a result of ERK1/2 pathway activation. This provides a global view of the cellular response to the stimulus.

Furthermore, RNA labeling techniques are essential for tracking RNA synthesis and turnover. Metabolic labeling involves introducing a modified nucleoside into cells, which is then incorporated into newly synthesized RNA. mdpi.com One of the most versatile reagents for this is 4-thiouridine (B1664626), a sulfur-containing nucleoside. mdpi.com Once inside the cell, it is converted to 4-thiouridine triphosphate (4sU-TP) and incorporated into RNA in place of uridine. mdpi.com The resulting thiol-containing RNA can be specifically isolated and quantified. While not explicitly marketed as a trisodium salt, the precursor molecule (uridine) is converted into its active triphosphate form, which exists as a salt in the cellular environment, underscoring the relevance of nucleotide salts to these advanced molecular assays.

Phospholipid Biosynthesis and Protein Phosphorylation Investigations

Sodium orthovanadate is a widely recognized inhibitor of protein tyrosine phosphatases (PTPs). capes.gov.brnih.gov By preventing the dephosphorylation of tyrosine residues on proteins, its application in cellular systems leads to a general increase in the phosphotyrosine levels of a wide array of proteins. nih.gov This inhibitory action is competitive and reversible, stemming from the vanadate (B1173111) ion's structural similarity to phosphate, which allows it to bind to the active site of phosphatases. nih.govresearchgate.net This makes it a powerful tool for studying the dynamic equilibrium of protein phosphorylation and dephosphorylation maintained by protein kinases and phosphatases. nih.gov

Research has demonstrated that in certain cell types, the inhibitory effect of vanadate is potent, leading to the hyperphosphorylation of key signaling molecules, including MAP kinases. nih.gov This modulation of phosphorylation cascades is central to investigating the roles of various signaling pathways in cellular function. Furthermore, sodium orthovanadate's influence extends to serine/threonine phosphatases, such as protein phosphatase 1α (PP1α) and protein phosphatase 2A (PP2A), where it can decrease their activity by up to 95%. nih.gov

In the context of lipid metabolism, sodium orthovanadate has been shown to alter the composition of fatty acids in macrophages. Studies have found it increases the amount of saturated fatty acids (palmitic and stearic acids) and monounsaturated fatty acids (oleic and palmitoleic acids). nih.gov This effect is linked to an increased expression of stearoyl-CoA desaturase (SCD), an enzyme critical for the biosynthesis of monounsaturated fatty acids. nih.gov By modulating the phosphorylation state of enzymes and regulatory proteins, sodium orthovanadate indirectly influences the pathways of phospholipid biosynthesis, which rely on precursors like diacylglycerol (DAG) whose availability can be affected by signaling events. rutgers.edu

Table 1: Effect of Sodium Orthovanadate on Key Enzymes

| Enzyme/Process | Effect of Sodium Orthovanadate | Research Finding | Citation |

| Protein Tyrosine Phosphatases (PTPs) | Inhibition | Acts as a competitive inhibitor, increasing overall protein tyrosine phosphorylation. | nih.govnih.govresearchgate.net |

| (Na,K)-ATPase | Inhibition | Exhibits an IC50 of 10 μM. | selleckchem.com |

| Protein Phosphatase 1α (PP1α) | Inhibition | Directly decreases enzyme activity by up to 95%. | nih.gov |

| Protein Phosphatase 2A (PP2A) | Inhibition | Directly decreases enzyme activity by up to 95%. | nih.gov |

| Stearoyl-CoA Desaturase (SCD) | Increased Expression | Increases gene expression, leading to changes in fatty acid composition. | nih.gov |

Platelet Function and Aggregation Research

Sodium orthovanadate has been utilized to probe the signaling mechanisms governing platelet function. Research shows it inhibits platelet aggregation induced by platelet-activating factor (PAF) in a dose-dependent manner. nih.gov This inhibitory effect is mediated through the stimulation of a cAMP/PKA-dependent process. nih.gov Vanadate was found to increase the intracellular content of cyclic AMP (cAMP) in platelets, which in turn activates cAMP-dependent protein kinase (PKA), a known inhibitor of platelet activation. nih.gov

Furthermore, sodium orthovanadate influences platelet nitric oxide synthase (NOS), an enzyme that produces the anti-aggregatory molecule nitric oxide (NO). Treatment with vanadate leads to a concentration-dependent increase in the tyrosine phosphorylation of platelet NOS. nih.gov This increased phosphorylation is associated with a reduction in NOS activity and NO bioavailability, demonstrating a negative regulatory role of tyrosine phosphorylation on this enzyme. nih.gov This effect was found to be dependent on Src kinase activity. nih.gov

Table 2: Impact of Sodium Orthovanadate on Platelet Signaling Pathways

| Pathway/Molecule | Effect of Sodium Orthovanadate | Mechanism | Citation |

| Platelet Aggregation (PAF-induced) | Inhibition | Increases intracellular cAMP, leading to PKA activation. | nih.gov |

| Nitric Oxide Synthase (NOS) | Reduced Activity | Increases tyrosine phosphorylation of NOS, which represses enzyme activity. | nih.gov |

| cGMP Formation | Reduced | Consequence of reduced NOS activity and NO bioavailability. | nih.gov |

| Src Kinase Pathway | Implicated in NOS inhibition | Inhibition of Src kinase blocks the vanadate-induced tyrosine phosphorylation of NOS. | nih.gov |

Investigating Cellular Mechanisms in Disease Models

The ability of sodium orthovanadate to modulate protein phosphorylation has made it a valuable agent in various disease models. Its insulin-mimetic properties have led to extensive investigation in diabetes research. By inhibiting PTP1B, a key negative regulator of the insulin (B600854) signaling pathway, vanadate promotes the phosphorylation of proteins involved in glucose uptake and metabolism. nih.govnih.gov

In models of neurodegeneration, sodium orthovanadate has shown neuroprotective effects. In transient forebrain ischemia, it can rescue neurons from delayed death, an effect associated with the activation of the pro-survival kinase Akt. selleckchem.com By inhibiting phosphatases that would otherwise inactivate Akt, vanadate helps maintain this protective signaling cascade. selleckchem.com

Sodium orthovanadate is also employed in inflammation and cancer research. It can suppress the expression of pro-inflammatory genes by inhibiting key signaling pathways like the NF-κB pathway. nih.govsemanticscholar.org This occurs through the inhibition of phosphatases (PP1 and PP2A) that act on upstream kinases such as AKT and IKKβ, which are crucial for NF-κB activation. nih.govsemanticscholar.org The generation of reactive oxygen species (ROS) through the cellular processing of vanadate can also contribute to its effects, as ROS can inactivate PTPs and influence cell viability, which is a mechanism explored in anti-cancer studies. nih.gov

Table 3: Applications of Sodium Orthovanadate in Disease Models

| Disease Model | Cellular Mechanism Investigated | Key Findings | Citation |

| Diabetes | Insulin Signaling | Inhibits PTP1B, mimicking insulin effects and potentially aiding glucose regulation. | nih.gov |

| Ischemic Injury (Neuroprotection) | Neuronal Survival Pathways | Prevents dephosphorylation and promotes activity of the pro-survival kinase Akt. | selleckchem.com |

| Inflammation | NF-κB Signaling | Suppresses NF-κB activation by inhibiting upstream phosphatases (PP1, PP2A). | nih.govsemanticscholar.org |

| Myocardial Infarction | Cytoprotection | Reduces infarct size and inhibits caspase-3 activation. | selleckchem.com |

Environmental Applications and Remediation Research of Trisodium Salts

Soil Remediation and Immobilization Studies

The application of trisodium (B8492382) salts in soil remediation has been a subject of significant research, particularly focusing on the immobilization of heavy metals in contaminated soils. One such salt, 2,4,6-trimercaptotriazine, trisodium salt, nonahydrate (TMT), has been identified as a potent stabilizer for this purpose. regulations.govsantos.com This organic sulfur compound functions by forming stable complexes with heavy metals through chelate precipitation, thereby reducing their mobility and bioavailability in the soil. santos.com

Research has demonstrated that TMT, in conjunction with other amendments like ferric sulfate (B86663), can effectively immobilize a range of heavy metals, including lead (Pb), cadmium (Cd), and arsenic (As). regulations.gov The process of chemical immobilization is a widely adopted strategy for the remediation of soils contaminated with heavy metals. regulations.govfarmalabor.it Studies have explored various factors influencing the efficacy of immobilization, such as the dosage of the trisodium salt, soil pH, and reaction time. regulations.gov

Reducing Bioavailability of Heavy Metals in Contaminated Soils

Trisodium salts, particularly 2,4,6-trimercaptotriazine, trisodium salt, nonahydrate (TMT), have shown significant efficacy in reducing the bioavailability of heavy metals in contaminated soils. santos.comchemondis.com Bioavailability refers to the fraction of a contaminant in the soil that is available for uptake by living organisms. By converting the metals into more stable, less soluble forms, TMT effectively "locks" them in the soil matrix, making them less accessible to plants and other organisms. santos.com